Cas no 39567-69-6 (5-methylimidazo[1,2-a]pyrimidine)
![5-methylimidazo[1,2-a]pyrimidine structure](https://www.kuujia.com/scimg/cas/39567-69-6x500.png)
5-methylimidazo[1,2-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- Imidazo[1,2-a]pyrimidine, 5-methyl-
- 5-MethyliMidazo[1,2-a]pyriMidine
- DA-06203
- 39567-69-6
- AKOS006312620
- SCHEMBL6217374
- 5-methylimidazo[1,2-a]pyrimidine
-
- Inchi: InChI=1S/C7H7N3/c1-6-2-3-8-7-9-4-5-10(6)7/h2-5H,1H3
- InChI Key: MPOQDXPSTICQQC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 133.063997236Da
- Monoisotopic Mass: 133.063997236Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2Ų
- XLogP3: 1.5
5-methylimidazo[1,2-a]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539728-100mg |
5-Methylimidazo[1,2-a]pyrimidine |
39567-69-6 | 98% | 100mg |
¥521 | 2023-02-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539728-250mg |
5-Methylimidazo[1,2-a]pyrimidine |
39567-69-6 | 98% | 250mg |
¥837 | 2023-02-23 | |
Chemenu | CM519535-1g |
5-Methylimidazo[1,2-a]pyrimidine |
39567-69-6 | 98% | 1g |
$*** | 2023-05-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD562064-250mg |
5-Methylimidazo[1,2-a]pyrimidine |
39567-69-6 | 98% | 250mg |
¥614.0 | 2023-02-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3479-100mg |
5-methylimidazo[1,2-a]pyrimidine |
39567-69-6 | 95% | 100mg |
¥2572.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3479-250mg |
5-methylimidazo[1,2-a]pyrimidine |
39567-69-6 | 95% | 250mg |
¥3429.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3479-1g |
5-methylimidazo[1,2-a]pyrimidine |
39567-69-6 | 95% | 1g |
¥8573.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3479-1.0g |
5-methylimidazo[1,2-a]pyrimidine |
39567-69-6 | 95% | 1.0g |
¥8573.0000 | 2024-08-03 | |
Chemenu | CM519535-250mg |
5-Methylimidazo[1,2-a]pyrimidine |
39567-69-6 | 98% | 250mg |
$*** | 2023-05-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3479-1G |
5-methylimidazo[1,2-a]pyrimidine |
39567-69-6 | 95% | 1g |
¥ 8,580.00 | 2023-04-13 |
5-methylimidazo[1,2-a]pyrimidine Related Literature
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
Additional information on 5-methylimidazo[1,2-a]pyrimidine
Imidazo[1,2-a]pyrimidine, 5-methyl- (CAS No. 39567-69-6): A Comprehensive Overview
Imidazo[1,2-a]pyrimidine, 5-methyl- (CAS No. 39567-69-6) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the imidazopyrimidine class, which is known for its broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methyl group at the 5-position of the imidazopyrimidine core enhances its pharmacological profile, making it an attractive scaffold for drug discovery and development.
The< strong>Imidazo[1,2-a]pyrimidine scaffold is characterized by a fused imidazole and pyrimidine ring system, which provides a rich array of hydrogen bonding opportunities and allows for interactions with various biological targets. This structural feature has been exploited in the design of numerous lead compounds that have advanced into clinical trials. The< strong>5-methyl substitution not only influences the electronic properties of the molecule but also plays a crucial role in determining its solubility and bioavailability.
In recent years, there has been a surge in research focused on developing novel< strong>imidazopyrimidine derivatives as therapeutic agents. One of the most compelling areas of investigation has been their application in oncology. Several studies have demonstrated that< strong>Imidazo[1,2-a]pyrimidine derivatives exhibit potent inhibitory effects on kinases and other enzymes involved in cancer cell proliferation and survival. For instance, compounds targeting Bruton's tyrosine kinase (BTK) have shown promise in treating B-cell malignancies. The< strong>5-methyl group in these derivatives often enhances binding affinity to the target protein, leading to more effective inhibition.
Beyond oncology,< strong>Imidazo[1,2-a]pyrimidine derivatives have also been explored for their antimicrobial properties. The structural motif is capable of disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This has led to the discovery of several novel antibiotics with activity against multidrug-resistant strains. The< strong>5-methyl substituent contributes to the overall stability of these compounds, allowing them to withstand enzymatic degradation and maintain their efficacy over time.
The synthesis of< strong>Imidazo[1,2-a]pyrimidine, 5-methyl- (CAS No. 39567-69-6) involves multi-step organic reactions that typically begin with the formation of the imidazole ring followed by its fusion with a pyrimidine moiety. The introduction of the< strong>methyl group at position 5 can be achieved through various methods, including alkylation reactions or metal-catalyzed coupling reactions. Advances in synthetic methodologies have enabled the efficient production of this compound on a scalable basis, facilitating its use in both academic research and industrial applications.
The pharmacokinetic properties of< strong>Imidazo[1,2-a]pyrimidine, 5-methyl-, are another critical aspect that has been extensively studied. The< strong>methyl group at position 5 influences the compound's metabolic pathways, particularly those involving cytochrome P450 enzymes. Understanding these interactions is crucial for optimizing dosing regimens and minimizing potential drug-drug interactions. Preclinical studies have shown that this compound exhibits moderate oral bioavailability and a reasonable half-life, making it suitable for therapeutic use.
In conclusion,< strong>Imidazo[1,2-a]pyrimidine, 5-methyl- (CAS No. 39567-69-6) is a structurally interesting heterocyclic compound with significant potential in pharmaceutical applications. Its unique scaffold and functionalization provide a platform for developing drugs with diverse biological activities. Ongoing research continues to uncover new therapeutic possibilities for this compound and its derivatives, highlighting its importance in modern drug discovery efforts.
39567-69-6 (5-methylimidazo[1,2-a]pyrimidine) Related Products
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
